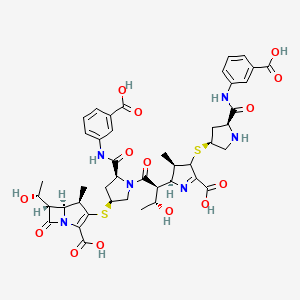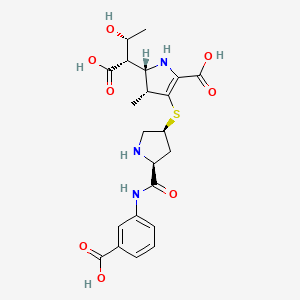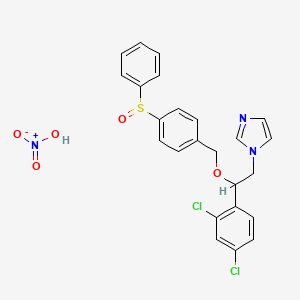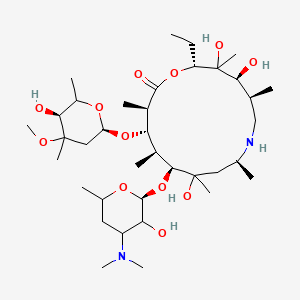
Lamotrigine Dimer Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Lamotrigine Dimer Impurity 1 involves the reaction of Lamotrigine with specific reagents under controlled conditions. The synthetic route typically includes the use of dichlorobenzamide derivatives and triazine intermediates. Industrial production methods often involve multi-step synthesis processes, including purification and isolation steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Lamotrigine Dimer Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lamotrigine Dimer Impurity 1 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Lamotrigine formulations.
Analytical Chemistry: It is used in method validation and stability studies to identify and quantify impurities in pharmaceutical products.
Toxicology Studies: It is used to assess the genotoxic potential of impurities in drug substances.
Biological Research: It is used to study the pharmacokinetics and metabolism of Lamotrigine and its related compounds
Mécanisme D'action
The mechanism of action of Lamotrigine Dimer Impurity 1 is not well-documented. it is related to Lamotrigine, which inhibits the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition helps in stabilizing neuronal membranes and reducing the frequency of seizures .
Comparaison Avec Des Composés Similaires
Lamotrigine Dimer Impurity 1 can be compared with other impurities and related compounds of Lamotrigine, such as:
Lamotrigine Impurity A: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Lamotrigine Impurity B: (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile
Lamotrigine Impurity C: (2Z)-2-(Diaminomethylidene)-diazanylideneacetonitrile
Lamotrigine Impurity D: 3,5-Didesamino-3,5-dioxo Lamotrigine
This compound is unique due to its dimeric structure, which distinguishes it from the monomeric impurities listed above .
Propriétés
Numéro CAS |
1797983-48-2 |
|---|---|
Formule moléculaire |
C19H14Cl4N10 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
3-N-[[[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(24)28-18(32-30-14)26-7-27-19-29-17(25)15(31-33-19)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |
Clé InChI |
CYUQLZBLSXKYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NCNC3=NC(=C(N=N3)C4=C(C(=CC=C4)Cl)Cl)N)N |
Apparence |
Off-White to Pale Yellow Solid |
melting_point |
177-179°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)




